molecular formula C22H27NO3S B2909792 (4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421497-48-4

(4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2909792
CAS No.: 1421497-48-4
M. Wt: 385.52
InChI Key: LZNPGONUSWNESQ-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidin-1-yl core substituted with a methanone group and various phenyl rings, each bearing different substituents such as ethoxy and methoxy groups. The presence of sulfur in the thioether linkage adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidin-1-yl core. One common approach is the reaction of piperidine with an appropriate halogenated precursor to introduce the thioether group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The methanone group can be reduced to a hydroxyl group, forming a piperidinol derivative.

  • Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be used for the reduction of the methanone group.

  • Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride, while nucleophilic substitutions may involve strong nucleophiles such as Grignard reagents.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Piperidinol derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its structural complexity makes it a candidate for studying biological interactions and pathways.

  • Medicine: : Potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.

  • Industry: : Application in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds might include other piperidin-1-yl derivatives or phenyl compounds with different substituents

List of Similar Compounds

  • Piperidin-1-yl derivatives with different substituents.

  • Phenyl compounds with various functional groups.

  • Other methanone-containing compounds.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-3-26-20-6-4-18(5-7-20)22(24)23-14-12-17(13-15-23)16-27-21-10-8-19(25-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNPGONUSWNESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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